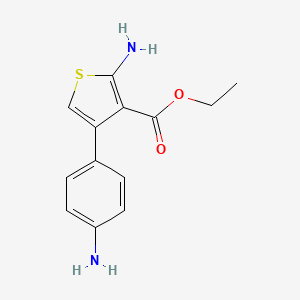
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is a chemical compound characterized by its unique structure, which includes two four-membered rings and three sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane typically involves the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur sources under controlled conditions. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the formation of the trisulfane linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with these targets, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)disulfane
- Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)monosulfane
Uniqueness
Compared to its similar compounds, Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is unique due to its three sulfur atoms, which provide distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust sulfur-containing compounds .
Eigenschaften
CAS-Nummer |
872880-25-6 |
|---|---|
Molekularformel |
C16H24Cl6S3 |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S3/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
InChI-Schlüssel |
YPQKTMXZRISKGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
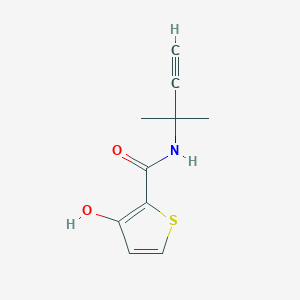

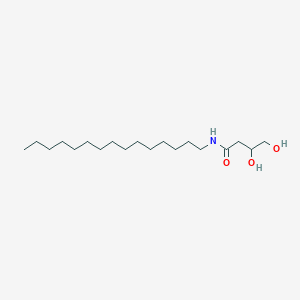
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
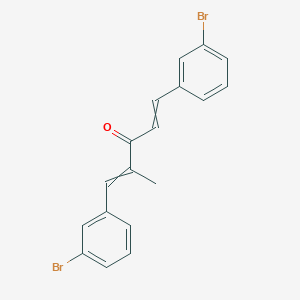

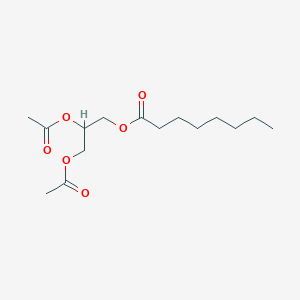
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
